1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride
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Overview
Description
1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C13H20N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring and a benzenesulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride typically involves the reaction of 4-(Propan-2-yl)benzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted piperazine compounds.
Scientific Research Applications
1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Butan-2-yl)benzenesulfonyl]piperazine hydrochloride
- 1-[4-(Methyl)benzenesulfonyl]piperazine hydrochloride
Uniqueness
1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride is unique due to its specific structural features, such as the isopropyl group on the benzenesulfonyl moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H21ClN2O2S |
---|---|
Molecular Weight |
304.84 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-11(2)12-3-5-13(6-4-12)18(16,17)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H |
InChI Key |
PDDMVVNSEDTNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
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